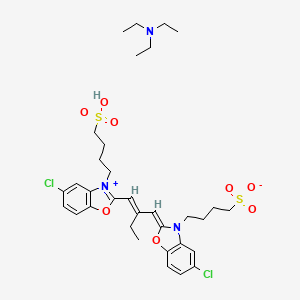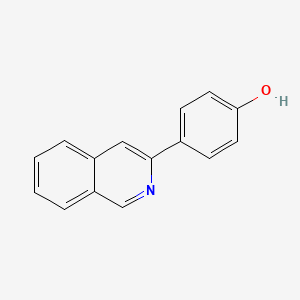
5-chloro-2,3-dibromofluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-dibromofluorobenzene is an organic compound with the molecular formula C6H2Br2ClF It is a halogenated derivative of benzene, characterized by the presence of chlorine, bromine, and fluorine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,3-dibromofluorobenzene typically involves halogenation reactions. One common method is the bromination of 5-chloro-2-fluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient and consistent production. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance yield and reduce side reactions . The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3-dibromofluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Biaryl compounds are commonly formed.
Applications De Recherche Scientifique
5-Chloro-2,3-dibromofluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-chloro-2,3-dibromofluorobenzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2-chloro-5-fluorobenzene: Similar structure but different substitution pattern.
5-Bromo-1,3-dichloro-2-fluorobenzene: Another halogenated benzene derivative with different halogen positions.
Uniqueness
5-Chloro-2,3-dibromofluorobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and properties. This makes it valuable for targeted chemical synthesis and specialized applications in research and industry.
Propriétés
Numéro CAS |
92771-38-5 |
|---|---|
Formule moléculaire |
C33H45Cl2N3O8S2 |
Poids moléculaire |
746.8 g/mol |
Nom IUPAC |
4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C27H30Cl2N2O8S2.C6H15N/c1-2-19(15-26-30(11-3-5-13-40(32,33)34)22-17-20(28)7-9-24(22)38-26)16-27-31(12-4-6-14-41(35,36)37)23-18-21(29)8-10-25(23)39-27;1-4-7(5-2)6-3/h7-10,15-18H,2-6,11-14H2,1H3,(H-,32,33,34,35,36,37);4-6H2,1-3H3 |
Clé InChI |
WBEYWDOEKGGXFF-UHFFFAOYSA-N |
SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)C=C3N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)/C=C\3/N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC |
SMILES canonique |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)Cl)CCCCS(=O)(=O)O)C=C3N(C4=C(O3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].CCN(CC)CC |
Key on ui other cas no. |
92771-38-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B1496434.png)


![[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)

![2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid](/img/structure/B1496454.png)

![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphoryl hydrogen phosphate](/img/structure/B1496457.png)




